3-[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid
説明
特性
IUPAC Name |
3-[3-(3-chlorophenyl)-6-oxopyridazin-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c14-10-3-1-2-9(8-10)11-4-5-12(17)16(15-11)7-6-13(18)19/h1-5,8H,6-7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWGRHABTLSHCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(C(=O)C=C2)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 3-[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid involves several steps. One common method includes the reaction of 3-chlorobenzoyl chloride with hydrazine to form 3-(3-chlorophenyl)hydrazine. This intermediate is then reacted with ethyl acetoacetate to form 3-(3-chlorophenyl)-6-oxopyridazine. Finally, the compound is hydrolyzed to yield this compound .
化学反応の分析
3-[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
科学的研究の応用
3-[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic pathways in cells. This inhibition can result in the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapy.
類似化合物との比較
Structural Variations and Molecular Properties
Key structural analogs differ in the substituents on the phenyl ring attached to the pyridazine core. These variations impact molecular weight, lipophilicity, and electronic properties. Below is a comparative analysis based on available
生物活性
The compound 3-[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is part of a class of pyridazinone derivatives that have garnered interest due to their potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the synthesis, biological evaluation, and research findings related to this compound, emphasizing its pharmacological properties.
Synthesis
The synthesis of pyridazinone derivatives typically involves multi-step synthetic routes. For instance, 3(2H)-pyridazinone derivatives can be synthesized through condensation reactions involving various aryl and heteroaryl groups. The specific synthetic route for this compound has not been extensively documented in the literature, but similar compounds have been synthesized using methods such as:
- Bromination : Utilizing bromine in acetic acid to introduce halogen substituents.
- Hydrazone Formation : Reacting hydrazine derivatives with carbonyl compounds to form hydrazones, which are then cyclized to form pyridazinones.
Anticancer Properties
Research has demonstrated that several pyridazinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds derived from pyridazinone structures have shown promising results in inhibiting the growth of HCT116 colon carcinoma cells with IC50 values indicating potent activity.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 39 | HCT116 | 0.091 | Bruel et al., 2012 |
| 40 | BT-549 (Breast) | <2 | Ahmad et al., 2010 |
| Various | NCI-H522 (Lung) | <2 | Ahmad et al., 2010 |
These findings suggest that the structural modifications in pyridazinones can enhance their antitumor efficacy.
Enzyme Inhibition
Pyridazinone derivatives have also been investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, a study highlighted that certain substituted pyridazinones exhibited dual inhibition of AChE with potent IC50 values.
| Compound | AChE Inhibition IC50 (µM) | Reference |
|---|---|---|
| A | 0.24 | Özçelik et al., 2010 |
| B | 1.3 | Özdemir et al., 2017 |
This dual inhibition mechanism indicates the potential therapeutic applications of these compounds in treating neurodegenerative disorders.
Case Studies
In a notable study by Özçelik et al. (2022), a series of pyridazinone derivatives were synthesized and evaluated for their biological activities. Among these, compound BMS-986235 showed significant improvements in cardiac structure and function in mouse models of heart failure, indicating a broader pharmacological profile for some pyridazinones beyond anticancer activity.
Q & A
Q. What are the standard methods for synthesizing 3-[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid?
The synthesis typically involves multi-step organic reactions. For example, pyridazine derivatives are often synthesized via cyclization of hydrazine derivatives with diketones or via nucleophilic substitution reactions. Key reagents include chloroacetyl chloride, triethylamine (for deprotonation), and catalysts to optimize reaction rates. Reaction conditions often require controlled temperatures (e.g., reflux in ethanol or dichloromethane) and inert atmospheres. Purification methods like column chromatography or recrystallization are critical for isolating the final product .
Q. How is this compound characterized in academic research?
Characterization involves spectroscopic and chromatographic techniques:
- NMR spectroscopy (¹H, ¹³C) to confirm molecular structure and substituent positions.
- Mass spectrometry (ESI-TOF or MALDI-TOF) for molecular weight validation.
- HPLC to assess purity (>95% is typical for research-grade material).
- X-ray crystallography (if single crystals are obtained) for definitive stereochemical analysis .
Q. What safety protocols should be followed when handling this compound?
Based on structurally similar compounds:
- Use chemical fume hoods to avoid inhalation of dust or vapors.
- Wear nitrile gloves , lab coats, and safety goggles.
- Store in a tightly sealed container away from light and moisture.
- In case of skin contact, wash immediately with soap and water for 15 minutes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR studies focus on modifying the:
- 3-chlorophenyl group : Replace with other halogens (e.g., F, Br) or electron-withdrawing groups to assess impact on bioactivity.
- Propanoic acid chain : Explore esterification or amidation to alter solubility and pharmacokinetics.
- Pyridazine ring : Introduce substituents at positions 4 or 5 to evaluate steric and electronic effects. Biological assays (e.g., enzyme inhibition, cytotoxicity) should correlate structural changes with activity .
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions may arise from differences in assay conditions or impurities. Mitigation strategies include:
- Replicating experiments under standardized protocols (e.g., consistent cell lines, incubation times).
- Analytical profiling (HPLC, LC-MS) to verify compound purity.
- Dose-response studies to confirm activity thresholds .
Q. What strategies optimize synthetic yield for large-scale research applications?
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) may enhance reaction efficiency.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) can improve solubility of intermediates.
- Microwave-assisted synthesis : Reduces reaction time and improves yield .
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina with the compound’s SMILES string (e.g.,
O=C(O)CCC1CCCN(C1)c1ncnc(N)c1Cl) to simulate binding to enzymes (e.g., mTOR). - MD simulations : Assess stability of ligand-target complexes over nanoseconds.
- QSAR models : Corrogate electronic descriptors (e.g., logP, polar surface area) with bioactivity .
Q. What assays evaluate its enzymatic inhibition potential?
- Kinase inhibition : Use ADP-Glo™ assays to measure mTOR/p70S6K inhibition.
- Autophagy induction : Monitor LC3-II/LC3-I ratio via Western blot in prostate cancer cell lines (e.g., PC-3).
- Cytotoxicity : MTT assays in dose-dependent studies (IC₅₀ determination) .
Q. How is metabolic stability assessed in preclinical research?
- Liver microsome assays : Incubate with rat/human microsomes and quantify parent compound degradation via LC-MS.
- CYP450 inhibition screening : Use fluorogenic substrates to identify interactions with cytochrome P450 enzymes.
- Plasma protein binding : Equilibrium dialysis to determine free fraction .
Q. What formulation strategies improve aqueous solubility for in vivo studies?
- Salt formation : Convert propanoic acid to sodium or potassium salts.
- Nanoemulsions : Use surfactants (e.g., Tween 80) to enhance bioavailability.
- Co-solvent systems : Employ PEG 400 or cyclodextrins for parenteral administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
